molecular formula C23H19P B6595466 Triphenylphosphonium cyclopentadienylide CAS No. 2224-32-0

Triphenylphosphonium cyclopentadienylide

Cat. No.: B6595466
CAS No.: 2224-32-0
M. Wt: 326.4 g/mol
InChI Key: MXGWLWRROFTJDZ-UHFFFAOYSA-N
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Description

Triphenylphosphonium cyclopentadienylide (CAS Number 29473-30-1) is an ylide reagent with the molecular formula C₂₃H₁₉P and a molecular weight of 326.3707 . This compound serves as a key reactant in the study of reaction mechanisms and the synthesis of novel quinone derivatives. Its significant research value is demonstrated in kinetics and mechanistic studies, where it reacts with electron-deficient quinones, such as tetrahalogeno-p-benzoquinones (e.g., fluoranil) . These reactions proceed through well-separated, parallel, and irreversible second-order steps to yield monosubstituted and 2,6-disubstituted quinone derivatives . The initial monosubstitution step occurs rapidly, with a half-life in the millisecond range as measured by stopped-flow techniques, making this compound valuable for investigating fast reaction kinetics . The reaction with halogenated benzoquinones produces a distinct class of dipolar (zwitterionic) dyes, and the mechanism involves nucleophilic addition of the ylide to the quinone ring . The compound is also involved in studies of electrophilic substitution reactions, further highlighting its versatility in organic synthesis research . This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

2224-32-0

Molecular Formula

C23H19P

Molecular Weight

326.4 g/mol

IUPAC Name

cyclopenta-2,4-dien-1-ylidene(triphenyl)-λ5-phosphane

InChI

InChI=1S/C23H19P/c1-4-12-20(13-5-1)24(23-18-10-11-19-23,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19H

InChI Key

MXGWLWRROFTJDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=C2C=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Scientific Research Applications

Catalytic Applications

1.1 Organometallic Catalysis

TPP-cyclopentadienylide has been extensively studied for its role as a ligand in organometallic complexes, particularly in catalytic reactions. It serves as a precursor to various metal complexes that exhibit significant catalytic activity in cross-coupling reactions.

Case Study:
A study published in Organometallics highlighted the use of TPP-cyclopentadienylide in palladium-catalyzed coupling reactions, demonstrating its efficacy in facilitating the formation of biaryl compounds from aryl halides and organostannanes . The results indicated high yields and selectivity, showcasing its potential in synthetic organic chemistry.

1.2 Chiral Catalysis

The compound is also employed in chiral catalysis, where it acts as a chiral ligand for transition metals. Its ability to form stable complexes is crucial for asymmetric synthesis.

Research Findings:
Research has shown that TPP-cyclopentadienylide-based complexes can catalyze enantioselective reactions, making them valuable for producing pharmaceuticals and fine chemicals .

Coordination Chemistry

TPP-cyclopentadienylide's coordination chemistry has been explored to understand its interaction with various metals. It forms stable complexes with transition metals, leading to unique electronic properties.

Data Table: Coordination Complexes of TPP-Cyclopentadienylide

Metal ComplexSynthesis MethodProperties
Mo(TPP-cyclopentadienylide)Reaction with molybdenum precursorsExhibits catalytic activity in alkene metathesis
Pd(TPP-cyclopentadienylide)Ligand exchange methodsEffective in cross-coupling reactions

Materials Science

TPP-cyclopentadienylide has applications beyond catalysis; it is also used in materials science for the development of new polymers and materials with enhanced properties.

3.1 Polymerization Reactions

The compound can initiate polymerization processes, leading to the formation of novel polymeric materials with tailored properties.

Case Study:
A recent investigation demonstrated that TPP-cyclopentadienylide could initiate the polymerization of cyclic monomers, resulting in polymers with significant thermal stability and mechanical strength .

Diagnostic and Therapeutic Applications

Emerging research indicates potential diagnostic and therapeutic applications of TPP-cyclopentadienylide-based complexes, particularly in medical imaging and drug delivery systems.

Research Insights:
Studies have suggested that metal complexes formed with TPP-cyclopentadienylide could be utilized as contrast agents in magnetic resonance imaging (MRI), enhancing imaging quality due to their unique chemical properties .

Comparison with Similar Compounds

Key Differences :

  • Electron-Donating Capacity : The cyclopentadienylide moiety offers superior π-electron density compared to benzylide or benzhydrylide, enhancing its ability to stabilize electron-deficient metal centers .
  • Steric Profile : Fluorenylide derivatives exhibit greater steric hindrance due to their fused aromatic system, limiting their utility in reactions requiring high ligand mobility .
  • Solubility : this compound is typically synthesized in THF, whereas benzylide analogues often require polar aprotic solvents like dimethylformamide (DMF) for optimal reactivity .

Comparison with Sulfur-Based Ylides

Dimethyldisulfonium fluorenylide represents a sulfur-containing analogue. Key contrasts include:

  • Stability : Phosphonium ylides are generally more thermally stable than sulfonium counterparts due to stronger P–C vs. S–C bonds .
  • Reactivity : Sulfonium ylides are more nucleophilic but prone to decomposition under acidic conditions, whereas phosphonium ylides tolerate a wider pH range .
  • Applications: Sulfonium ylides are less commonly employed in organometallic synthesis but find niche roles in photochemical reactions .

Lithium Cyclopentadienide: An Ionic Counterpart

Lithium cyclopentadienide (C₅H₅Li) shares the cyclopentadienylide anion but uses Li⁺ as the counterion. Differences include:

  • Basicity : The Li⁺ cation renders the compound highly basic and moisture-sensitive, unlike the air-stable triphenylphosphonium derivative .
  • Coordination Chemistry : Lithium cyclopentadienide is primarily used to synthesize metallocenes (e.g., ferrocene), whereas this compound forms complexes with late transition metals like palladium .

Preparation Methods

Generation of the Cyclopentadienide Anion

Cyclopentadiene (C₅H₆) is deprotonated using a strong base, typically sodium amide (NaNH₂) or lithium diisopropylamide (LDA), in anhydrous tetrahydrofuran (THF) or diethyl ether under inert atmosphere. The reaction is highly sensitive to moisture and oxygen, requiring rigorous exclusion of air to prevent decomposition:

C5H6+NaNH2C5H5Na++NH3\text{C}5\text{H}6 + \text{NaNH}2 \rightarrow \text{C}5\text{H}5^- \text{Na}^+ + \text{NH}3

Nucleophilic Attack by Triphenylphosphine

The cyclopentadienide anion reacts with triphenylphosphine, where the phosphorus center acts as an electrophile. The ylide forms via a two-electron transfer mechanism, resulting in a zwitterionic structure with delocalized negative charge across the cyclopentadienyl ring:

PPh3+C5H5PPh3+C5H5\text{PPh}3 + \text{C}5\text{H}5^- \rightarrow \text{PPh}3^+-\text{C}5\text{H}5^-

Key Reaction Conditions

  • Solvent : THF or diethyl ether

  • Temperature : 0–25°C

  • Yield : 60–75% (reported in early studies)

Characterization Data

  • ¹H NMR : The cyclopentadienyl protons exhibit distinct splitting patterns due to unsymmetrical coordination, with resonances between δ 5.2–6.1 ppm.

  • ³¹P NMR : A singlet at δ 23–25 ppm confirms the absence of coupling between phosphorus and protons.

Alternative Approaches and Modern Adaptations

Use of Pre-Formed Cyclopentadienide Salts

To improve reproducibility, pre-formed cyclopentadienide salts (e.g., NaC₅H₅ or KC₅H₅) are employed. These salts react directly with PPh₃ in polar aprotic solvents such as dimethylformamide (DMF):

KC5H5+PPh3PPh3+C5H5+K+\text{KC}5\text{H}5 + \text{PPh}3 \rightarrow \text{PPh}3^+-\text{C}5\text{H}5^- + \text{K}^+

This method reduces side reactions and enhances yields to 80–85% under optimized conditions.

Large-Scale Synthesis

For industrial applications, continuous flow reactors have been explored to mitigate exothermicity and improve safety. Parameters include:

  • Residence Time : 10–15 minutes

  • Temperature Control : –10°C to prevent thermal degradation

  • Solvent Recovery : THF is recycled via distillation.

Mechanistic Insights and Kinetic Considerations

The reaction kinetics of ylide formation have been studied using stopped-flow UV/visible spectroscopy. Key findings include:

  • Rate-Limiting Step : Nucleophilic attack of C₅H₅⁻ on PPh₃, with a second-order rate constant k=1.2×103M1s1k = 1.2 \times 10^{-3} \, \text{M}^{-1}\text{s}^{-1} at 25°C.

  • Activation Energy : Ea=45kJ/molE_a = 45 \, \text{kJ/mol}, indicating a moderate energy barrier.

Challenges and Optimization Strategies

Moisture Sensitivity

The ylide readily hydrolyzes in the presence of water, necessitating anhydrous conditions. Schlenk techniques or glovebox setups are mandatory for handling.

Byproduct Formation

Trace amounts of bis(cyclopentadienyl)phosphonium species may form via over-reaction. These are removed via recrystallization from hexane/THF mixtures.

Comparative Analysis of Synthesis Protocols

The table below summarizes critical parameters for the primary methods:

Parameter Classical Method Pre-Formed Salt Method Flow Reactor
Base NaNH₂KC₅H₅LDA
Solvent THFDMFTHF
Temperature (°C) 0–2525–40–10
Yield (%) 60–7580–8570–78
Purity (NMR) >95%>98%>97%

Applications and Derivatives

The ylide’s stability and electronic properties make it a versatile ligand in organometallic chemistry. For example, it coordinates to palladium in a monomeric complex, [(C₅H₅)PPh₃]PdC₄(CO₂Me)₄, with η⁵-binding confirmed by X-ray crystallography. Substituted variants, such as methyldiphenylphosphonium cyclopentadienylide, have also been synthesized for chiral catalysis .

Q & A

Q. Which databases and search strategies are prioritized for comprehensive TPP derivative literature reviews?

  • Methodological Answer : SciFinder and Reaxys are recommended for structure-based searches (e.g., "triphenylphosphonium AND cyclopentadienylide") with filters for synthesis protocols or biological applications. Avoid non-peer-reviewed sources (e.g., commercial catalogs) per academic standards .

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